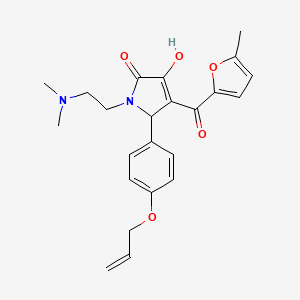

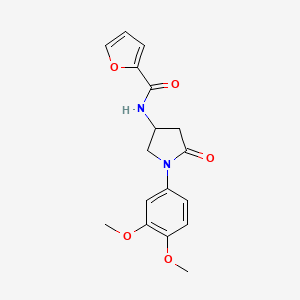

![molecular formula C15H24N2O3 B2796856 Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate CAS No. 2177267-32-0](/img/structure/B2796856.png)

Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Applications and Intermediate Products

Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-a][1,4]Diazepine-2(3H)-Carboxylate and related compounds have been extensively studied for their synthetic applications, particularly in the formation of saturated fused heterocycles. These compounds serve as promising intermediates in the synthesis of N-substituted diazepines with a fused pyrrole ring, showcasing their utility in generating complex heterocyclic systems (Moskalenko & Boev, 2014). This process highlights the compound's relevance in synthesizing diazepine derivatives, which are crucial in medicinal chemistry for their potential therapeutic applications.

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds, including tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines and [1,4]diazepino[1,2-a]indoles, demonstrating its versatility in organic synthesis. These compounds are produced via nucleophilic substitutions and reduction processes, yielding novel heterocyclic structures with significant yields, further emphasizing the compound's role in expanding the chemical space of nitrogen-containing heterocycles (Katritzky et al., 2003).

Development of Non-Peptide Mimetics

A derivative of the compound was used in the synthesis of bicyclic lactam, which under acid conditions, spontaneously rearranges to form a novel proline-like moiety. This lactam structure is of interest as a template for developing constrained non-peptide mimetics, demonstrating the compound's utility in drug design and discovery (Sheng et al., 2015). The stability and unique structural features of the resulting bicyclic lactam highlight the potential of such derivatives in medicinal chemistry.

Structural Analysis and Chemical Transformations

The compound and its derivatives have also been subjects of structural analysis and chemical transformations, leading to the synthesis of complex heterocycles. For example, the synthesis of 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl derivatives showcases the reactivity and potential of the compound in generating biologically active heterocyclic structures (Malathi & Chary, 2019). These studies contribute to the understanding of heterocyclic chemistry and provide valuable insights into the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(19)17-10-12(6-8-18)9-16-7-4-5-13(16)11-17/h4-5,7,12,18H,6,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVREACQBHRHOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

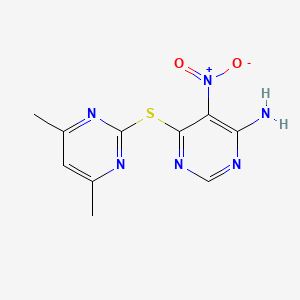

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)

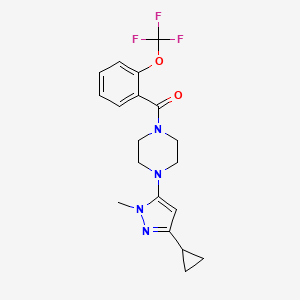

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

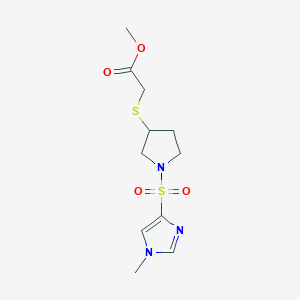

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)

![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2796789.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![N-Tert-butyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2796795.png)

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)